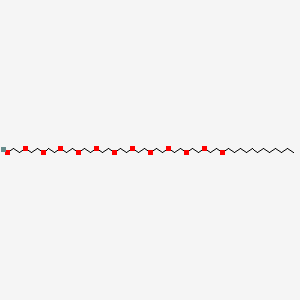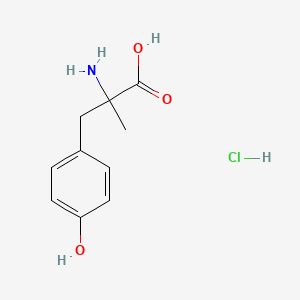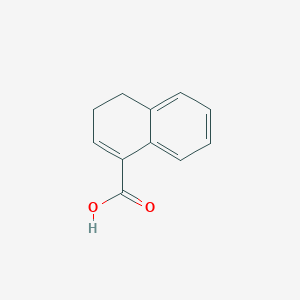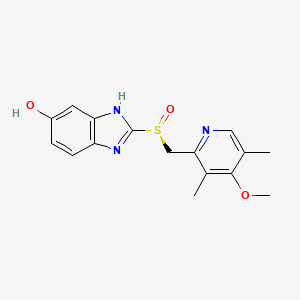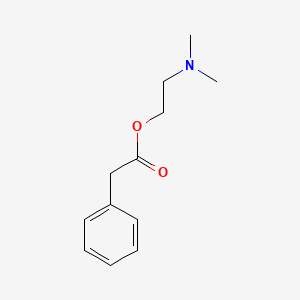
1,2,3,5,7-Pentachloronaphthalene
Übersicht
Beschreibung
1,2,3,5,7-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol . This compound is part of a larger group of polychlorinated naphthalenes, which are known for their persistence in the environment and potential toxicological effects.
Vorbereitungsmethoden
The synthesis of 1,2,3,5,7-Pentachloronaphthalene typically involves the chlorination of naphthalene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve selective chlorination at the desired positions on the naphthalene ring .
Industrial production methods may involve similar chlorination processes but on a larger scale, with more stringent controls to ensure the purity and yield of the product. The use of solvents and temperature control are critical factors in optimizing the reaction conditions.
Analyse Chemischer Reaktionen
1,2,3,5,7-Pentachloronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated naphthalenes.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,7-Pentachloronaphthalene has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the behavior and fate of polychlorinated naphthalenes in the environment.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting and quantifying polychlorinated naphthalenes in various matrices.
Wirkmechanismus
The mechanism of action of 1,2,3,5,7-Pentachloronaphthalene involves its interaction with biological molecules, leading to toxic effects. It can bind to cellular receptors and disrupt normal cellular functions. The compound may also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . The specific molecular targets and pathways involved are still under investigation, but they likely include disruption of endocrine functions and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,5,7-Pentachloronaphthalene is compared with other polychlorinated naphthalenes such as:
1,2,3,4,6,7-Hexachloronaphthalene: This compound has more chlorine atoms and exhibits different environmental and toxicological properties.
1,2,3,4-Tetrachloronaphthalene: With fewer chlorine atoms, it shows different reactivity and persistence in the environment.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and interactions with biological systems.
Eigenschaften
IUPAC Name |
1,2,3,5,7-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-6-5(7(12)2-4)3-8(13)10(15)9(6)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKLQPHXHPXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=C(C(=C21)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201774 | |
| Record name | 1,2,3,5,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-65-0 | |
| Record name | Naphthalene, 1,2,3,5,7-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


